5,7-Dichloro-2-tetralone

Catalog No.
S1513627
CAS No.
17556-20-6
M.F
C10H8Cl2O
M. Wt
215.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dichloro-2-tetralone

CAS Number

17556-20-6

Product Name

5,7-Dichloro-2-tetralone

IUPAC Name

5,7-dichloro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

InChI

InChI=1S/C10H8Cl2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2

InChI Key

FVWUQJQHHIZJAI-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=C(C=C2Cl)Cl

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2Cl)Cl

Synthesis and Properties:

5,7-Dichloro-2-tetralone is a heteronuclear organic compound with the molecular formula C₁₀H₈Cl₂O. It exists as a yellow crystalline solid at room temperature []. The synthesis of 5,7-Dichloro-2-tetralone has been reported, involving the reaction of 6,7-dichloro-1,3,5-triazine with sodium metal in the presence of an acidic catalyst [].

Potential Applications:

While 5,7-Dichloro-2-tetralone is not a widely studied compound, its chemical structure suggests potential applications in various scientific research areas:

  • Organic synthesis: The presence of the ketone group (C=O) and the two chlorine atoms (Cl) on the tetralone ring system makes 5,7-Dichloro-2-tetralone a potentially valuable starting material for the synthesis of other complex organic molecules [].
  • Medicinal chemistry: The tetralone core structure is present in several natural products and pharmaceuticals with diverse biological activities []. Further research could explore the potential of 5,7-Dichloro-2-tetralone as a lead compound for drug discovery or as a scaffold for the development of new therapeutic agents.
  • Material science: The aromatic ring system and the chlorine atoms could contribute to specific properties, making 5,7-Dichloro-2-tetralone a potential candidate for the development of novel materials with desired functionalities, such as in optoelectronic applications [].

5,7-Dichloro-2-tetralone is an organic compound with the molecular formula C10H8Cl2OC_{10}H_8Cl_2O and a molecular weight of 215.07 g/mol. It features a tetralone structure, characterized by a fused bicyclic ring system comprising a benzene ring and a cyclopentane ring, along with two chlorine substituents at the 5 and 7 positions. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its electrophilic carbonyl group, which can participate in various

  • Nucleophilic Addition: The carbonyl group acts as an electrophile, allowing nucleophiles to attack and form adducts.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under specific conditions.
  • Electrophilic Aromatic Substitution: The chlorinated aromatic system can participate in electrophilic substitution reactions, leading to further functionalization of the aromatic ring.

Several methods exist for synthesizing 5,7-Dichloro-2-tetralone:

  • Chlorination of 2-Tetralone: This involves the chlorination of 2-tetralone using chlorine gas or chlorinating agents in the presence of a solvent.
  • Friedel-Crafts Acylation: The compound can be synthesized through Friedel-Crafts reactions involving appropriate acyl chlorides and chlorinated aromatic compounds.
  • Regioselective Oxidation: Recent studies have explored regioselective oxidation methods that lead to the formation of tetralone derivatives from simpler precursors .

5,7-Dichloro-2-tetralone has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
  • Organic Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.
  • Research Tool: It is employed in research settings to study reaction mechanisms and biological interactions due to its unique structural properties.

Interaction studies involving 5,7-Dichloro-2-tetralone focus on its reactivity with various biological molecules. Its electrophilic nature allows it to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that could affect biological activity. These interactions are crucial for understanding its pharmacological potential and toxicity .

Several compounds share structural similarities with 5,7-Dichloro-2-tetralone. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-TetraloneC10H8OC_{10}H_{8}OBase structure without chlorine substituents
5-Chloro-2-tetraloneC10H9ClOC_{10}H_{9}ClOOne chlorine atom at position 5
6-Chloro-2-tetraloneC10H9ClOC_{10}H_{9}ClOOne chlorine atom at position 6
5-Bromo-2-tetraloneC10H8BrOC_{10}H_{8}BrOBromine substituent instead of chlorine

5,7-Dichloro-2-tetralone is unique due to the presence of two chlorine atoms at positions five and seven, which significantly influences its chemical reactivity and biological activity compared to other similar compounds.

XLogP3

2.9

Dates

Modify: 2023-08-15

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